2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,4-oxadiazole ring, the introduction of the benzodioxole moiety, and the coupling with the piperazine derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and oxadiazole-containing molecules. Examples include:
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
What sets 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further study and potential application in various fields.
Properties
Molecular Formula |
C26H25N5O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H25N5O5/c1-33-20-7-5-19(6-8-20)29-11-13-30(14-12-29)24(32)16-31-10-2-3-21(31)26-27-25(28-36-26)18-4-9-22-23(15-18)35-17-34-22/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
MSIUVMSVSGXBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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